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molecular formula C16H20N2O3 B8424606 ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate

ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate

Cat. No. B8424606
M. Wt: 288.34 g/mol
InChI Key: QXPVCDNOJIHWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Ethyl 4-hydroxycyclohexylcarboxylate (1.44 ml, 8.95 mmol), triphenylphosphine (2.15 g, 8.20 mmol) and dibenzyl azodicarboxylate (3.34 g, 11.18 mmol) were added at 0° C. to a solution of the 1H-indazol-5-ol (1.0 g, 7.45 mmol) obtained in Reference Example 4 in tetrahydrofuran (40 ml). After 1 hour, the mixture thus obtained was warmed up to room temperature. After stirring overnight, the reaction solution was concentrated under reduced pressure, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate, hexane/ethyl acetate) to obtain ethyl 4-(1H-indazol-5-yloxy)cyclohexanecarboxylate (928 mg, 43%).
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC1C=CC=CC=1)=O)=NC(OCC1C=CC=CC=1)=O.[NH:54]1[C:62]2[C:57](=[CH:58][C:59](O)=[CH:60][CH:61]=2)[CH:56]=[N:55]1>O1CCCC1>[NH:54]1[C:62]2[C:57](=[CH:58][C:59]([O:1][CH:2]3[CH2:3][CH2:4][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]3)=[CH:60][CH:61]=2)[CH:56]=[N:55]1

Inputs

Step One
Name
Quantity
1.44 mL
Type
reactant
Smiles
OC1CCC(CC1)C(=O)OCC
Name
Quantity
2.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.34 g
Type
reactant
Smiles
N(=NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate, hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 928 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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